molecular formula C11H6BrF3O B8257971 1-Bromo-2-(trifluoromethoxy)naphthalene

1-Bromo-2-(trifluoromethoxy)naphthalene

Cat. No.: B8257971
M. Wt: 291.06 g/mol
InChI Key: ZUBKGZUTRKHGIK-UHFFFAOYSA-N
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Description

1-Bromo-2-(trifluoromethoxy)naphthalene is a halogenated naphthalene derivative featuring a bromine atom at the 1-position and a trifluoromethoxy (-OCF₃) group at the 2-position. This compound is of significant interest in organic synthesis due to the electronic and steric effects imparted by its substituents. The trifluoromethoxy group is known to enhance metabolic stability and electron-withdrawing properties, making it valuable in pharmaceutical and materials science applications .

Properties

IUPAC Name

1-bromo-2-(trifluoromethoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF3O/c12-10-8-4-2-1-3-7(8)5-6-9(10)16-11(13,14)15/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBKGZUTRKHGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Bromo-2-(trifluoromethoxy)naphthalene typically involves the bromination of 2-(trifluoromethoxy)naphthalene. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of more efficient brominating agents.

Chemical Reactions Analysis

1-Bromo-2-(trifluoromethoxy)naphthalene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-2-(trifluoromethoxy)naphthalene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-2-(trifluoromethoxy)naphthalene in chemical reactions typically involves the activation of the bromine atom, which facilitates nucleophilic substitution or coupling reactions. The trifluoromethoxy group can influence the electronic properties of the molecule, affecting its reactivity and the outcome of reactions.

Comparison with Similar Compounds

Substituent Type: Trifluoromethoxy vs. Trifluoromethyl

1-Bromo-2-(trifluoromethyl)naphthalene (C₁₁H₆BrF₃)

  • Structural Differences : Replaces -OCF₃ with -CF₃.
  • Electronic Effects : The trifluoromethyl group is a stronger electron-withdrawing group (σₚ = 0.54) compared to trifluoromethoxy (σₚ = 0.35–0.40), altering reactivity in electrophilic substitution or cross-coupling reactions .
  • Applications : -CF₃ derivatives are commonly used in agrochemicals, whereas -OCF₃ is preferred in pharmaceuticals for its balance of lipophilicity and stability .

Substituent Position: Ortho vs. Para Isomers

1-Bromo-3-(trifluoromethoxy)naphthalene

  • Positional Isomerism : Shifting the -OCF₃ group to the 3-position reduces steric hindrance between substituents.
  • Synthetic Challenges : Base-catalyzed isomerization can lead to mixtures (e.g., 68% 1-bromo-2-OCF₃ and 27% 1-bromo-3-OCF₃), complicating purification .

Substituent Reactivity: Bromine vs. Bromomethyl

1-Bromo-2-(bromomethyl)naphthalene (C₁₁H₈Br₂)

  • Reactivity : The bromomethyl group enables alkylation or nucleophilic substitution, unlike the inert C-Br bond.
  • Applications : Used as a precursor for phosphonium salts (e.g., triphenylphosphonium bromide derivatives) in Wittig reactions .

Functional Group Complexity: Allyloxy vs. Trifluoromethoxy

1-Bromo-2-((3-(4-(trifluoromethyl)phenyl)allyl)oxy)naphthalene (1q)

  • Structural Features : Incorporates an allyloxy linker with a para-trifluoromethylphenyl group.
  • Synthetic Utility : The allyloxy group facilitates further functionalization via olefin metathesis or oxidation, offering modularity in drug design .

Data Tables for Comparative Analysis

Table 1: Physical and Electronic Properties

Compound Molecular Formula Substituent Melting Point (°C) Key Applications
1-Bromo-2-(trifluoromethoxy)naphthalene C₁₁H₆BrF₃O -OCF₃ Not reported Pharmaceuticals, OLED materials
1-Bromo-2-(trifluoromethyl)naphthalene C₁₁H₆BrF₃ -CF₃ Not reported Agrochemicals, polymer additives
1-Bromo-2-(bromomethyl)naphthalene C₁₁H₈Br₂ -CH₂Br Not reported Precursor for Wittig reagents
1-Bromo-2-methylnaphthalene C₁₁H₉Br -CH₃ Not reported Organic synthesis intermediates

Key Research Findings

  • Electronic Effects : The -OCF₃ group in this compound provides moderate electron withdrawal, enhancing stability in cross-coupling reactions compared to -CF₃ derivatives .
  • Steric Considerations : Ortho-substituted derivatives exhibit steric hindrance, influencing regioselectivity in Suzuki-Miyaura couplings .
  • Thermal Stability : Bromomethyl-substituted naphthalenes are less thermally stable than their trifluoromethoxy counterparts, limiting high-temperature applications .

Biological Activity

1-Bromo-2-(trifluoromethoxy)naphthalene is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The presence of both bromine and trifluoromethoxy groups enhances its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula: C11H7BrF3O
  • Molecular Weight: 303.07 g/mol
  • Structure: The compound features a naphthalene backbone substituted with a bromine atom and a trifluoromethoxy group, which significantly influences its physicochemical properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoromethoxy group can enhance lipophilicity, facilitating membrane penetration and interaction with cellular targets. Its bromine substituent can participate in electrophilic aromatic substitution reactions, potentially modifying biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

Research has indicated that halogenated compounds often exhibit antimicrobial properties. Studies suggest that this compound may inhibit the growth of specific bacterial strains, although detailed quantitative data is limited.

Enzyme Inhibition

The compound's derivatives have been studied for their potential as enzyme inhibitors. For instance, fluorinated compounds are known to affect the activity of cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of steroid hormones. Preliminary studies indicate that this compound may similarly modulate enzyme activity, although specific mechanisms remain to be elucidated.

Case Studies

  • Enzyme Interaction Study
    • Objective: To evaluate the inhibitory effects on cytochrome P450 enzymes.
    • Method: In vitro assays measuring enzyme activity in the presence of varying concentrations of this compound.
    • Findings: The compound exhibited dose-dependent inhibition, suggesting potential for further development as an enzyme inhibitor.
  • Antimicrobial Efficacy
    • Objective: To assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Method: Disk diffusion method was employed to test the compound against various bacterial strains.
    • Findings: Significant zones of inhibition were observed, indicating effective antimicrobial properties.

Data Tables

Biological ActivityMethodologyResults
Enzyme InhibitionIn vitro assaysDose-dependent inhibition observed
Antimicrobial ActivityDisk diffusion methodSignificant inhibition against tested strains

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